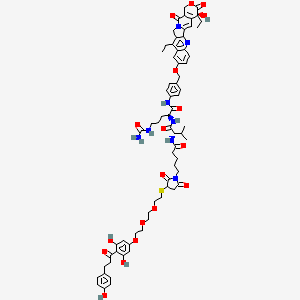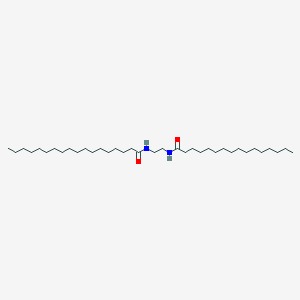
Ethylene-N-palmitamide-N'-stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene-N-palmitamide-N’-stearamide is an organic compound with the molecular formula C36H72N2O2. It is a type of fatty acid amide, specifically an ethylene bisamide, which is characterized by the presence of two long-chain fatty acid groups attached to an ethylene diamine backbone. This compound is known for its waxy, white solid appearance and is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene-N-palmitamide-N’-stearamide can be synthesized through the reaction of ethylenediamine with palmitic acid and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bonds. The general reaction scheme is as follows:
- Ethylenediamine + Palmitic Acid → N-palmitamide-ethylenediamine
- N-palmitamide-ethylenediamine + Stearic Acid → Ethylene-N-palmitamide-N’-stearamide
The reaction conditions usually involve temperatures ranging from 150°C to 200°C and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods: In industrial settings, the production of ethylene-N-palmitamide-N’-stearamide is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through crystallization or other separation techniques to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene-N-palmitamide-N’-stearamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can convert the amide groups to amines.
- Substitution : The amide groups can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
- Oxidation : Palmitic acid and stearic acid.
- Reduction : Ethylenediamine and corresponding fatty alcohols.
- Substitution : Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethylene-N-palmitamide-N’-stearamide has a wide range of applications in scientific research, including:
- Chemistry : Used as a dispersing agent and lubricant in polymer chemistry to enhance the processability of polymers.
- Biology : Studied for its potential role in biological systems as a bioactive lipid.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
- Industry : Utilized as a release agent and antistatic agent in the production of thermoplastics and wiring.
Mécanisme D'action
The mechanism of action of ethylene-N-palmitamide-N’-stearamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and affecting the function of membrane-bound proteins. It may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethylene-N-palmitamide-N’-stearamide can be compared with other similar compounds, such as:
- Ethylene bis(stearamide) : Similar structure but with two stearic acid groups instead of one palmitic and one stearic acid group.
- Stearamidopropyl dimethylamine : A fatty acid amide with different functional groups and applications.
- N,N’-ethylene bisoleamide : Another ethylene bisamide with oleic acid groups.
The uniqueness of ethylene-N-palmitamide-N’-stearamide lies in its specific combination of palmitic and stearic acid groups, which confer distinct physical and chemical properties compared to other fatty acid amides.
Propriétés
Numéro CAS |
5136-44-7 |
|---|---|
Formule moléculaire |
C36H72N2O2 |
Poids moléculaire |
565.0 g/mol |
Nom IUPAC |
N-[2-(hexadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C36H72N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)38-34-33-37-35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40) |
Clé InChI |
NGQRCILAEXOBRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


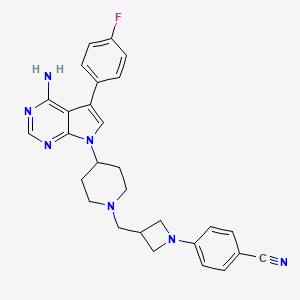
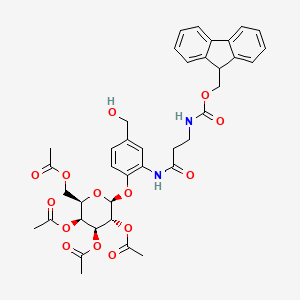
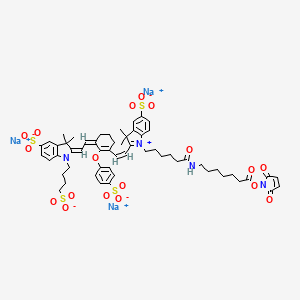
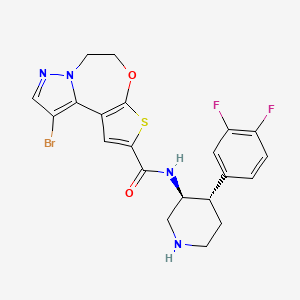
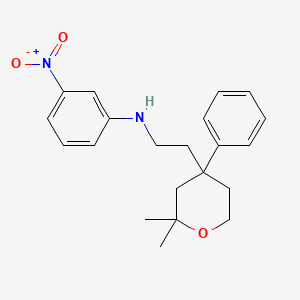
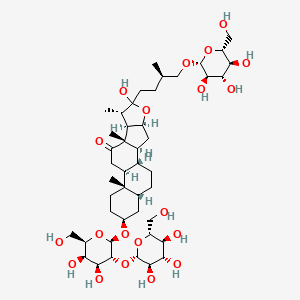


![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
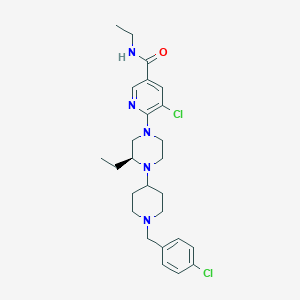
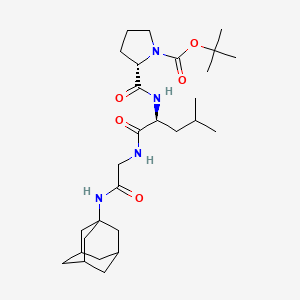
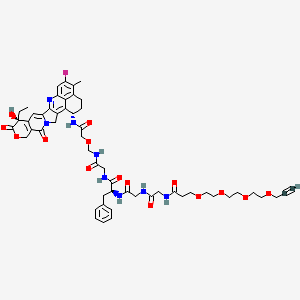
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
